2-Hydroxybenzoylacetonitrile

Descripción

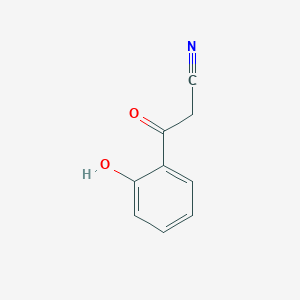

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMOJUDUIGABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483500 | |

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-47-4 | |

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxybenzoylacetonitrile

Catalytic Reduction and Hydrolysis Routes

A significant pathway to obtaining 2-Hydroxybenzoylacetonitrile involves the catalytic reduction and subsequent hydrolysis of a precursor molecule. This approach highlights the utility of catalytic processes in transforming complex structures into desired chemical entities.

Synthesis from 1,2-Benzisoxazole-3-acetonitrile

One of the documented methods for the synthesis of this compound is through the catalytic reduction and successive hydrolysis of 1,2-Benzisoxazole-3-acetonitrile. researchgate.netresearchgate.net This process involves the reductive cleavage of the N-O bond within the isoxazole (B147169) ring, followed by hydrolysis to yield the final product. The reaction proceeds through the formation of an intermediate, 2-hydroxybenzimidoylacetamide oxime, which then undergoes further transformation. researchgate.net This method underscores the reactivity of the isoxazole ring system towards catalytic hydrogenation, providing a viable route to the target compound.

Optimization of Catalytic Conditions

The efficiency of catalytic reductions is highly dependent on the specific conditions employed. While the provided search results focus more on the rearrangement pathways, the principles of optimizing catalytic conditions are broadly applicable. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and pressure. For instance, in related catalytic hydrogenations, various metal catalysts like palladium, platinum, and nickel are commonly explored. The selection of the catalyst support can also significantly influence the reaction's selectivity and rate.

Furthermore, the optimization process often involves a systematic variation of reaction parameters to identify the conditions that provide the highest yield and purity of the desired product. This can be a complex undertaking due to the potential for synergistic effects between different variables. arxiv.org Modern approaches may even employ machine learning algorithms to guide the optimization process, accelerating the discovery of optimal reaction conditions. beilstein-journals.org

Base-Catalyzed Rearrangement Approaches

An alternative and widely explored strategy for synthesizing this compound involves base-catalyzed rearrangement reactions. This method leverages the ability of a base to induce intramolecular transformations, leading to the desired product.

Conversion from 5-(2-Hydroxyphenyl)isoxazole

A key example of a base-catalyzed rearrangement is the conversion of 5-(2-Hydroxyphenyl)isoxazole to this compound. thieme-connect.comthieme-connect.com This reaction is a crucial step in the synthesis of 2-aminochromones. thieme-connect.comthieme-connect.com The rearrangement is facilitated by the presence of a base, which abstracts a proton and initiates the cleavage of the isoxazole ring. This process is conceptually similar to other base-catalyzed rearrangements in organic chemistry, such as the Kornblum–DeLaMare and Baker–Venkataraman rearrangements, which also proceed through the formation of an anionic intermediate. wikipedia.orgwikipedia.org

Influence of Basic Conditions and Solvents on Rearrangement Efficacy

The efficacy of the base-catalyzed rearrangement of 5-(2-Hydroxyphenyl)isoxazole is significantly influenced by the choice of base and solvent. thieme-connect.comthieme-connect.com Research has shown that various bases and solvents have been tested to optimize the reaction conditions for the subsequent formation of 2-aminochromone. thieme-connect.comthieme-connect.com

In one study, different bases such as ammonia, pyridine, triethylamine (B128534) (Et3N), and 1,4-diazabicyclo[2.2.2]octane (DABCO) were compared in solvents like ethanol, dioxane, and dimethylformamide (DMF). thieme-connect.comthieme-connect.com It was observed that heating 5-(2-hydroxyphenyl)isoxazole in DMF under reflux in the presence of triethylamine was an effective condition for the rearrangement. thieme-connect.comthieme-connect.com The following table summarizes the attempts to optimize the reaction conditions for the conversion of 5-(2-Hydroxyphenyl)isoxazole to 2-aminochromone, which proceeds via the formation of this compound.

Table 1: Optimization of Reaction Conditions for the Conversion of 5-(2-Hydroxyphenyl)isoxazole (6) to 2-Aminochromone (8) via this compound (7)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of 8 (%) |

|---|---|---|---|---|---|

| 1 | NH3 (aq) | EtOH | Reflux | 10 | 40 |

| 2 | Pyridine | EtOH | Reflux | 12 | 45 |

| 3 | Et3N | EtOH | Reflux | 12 | 50 |

| 4 | DABCO | EtOH | Reflux | 12 | 52 |

| 5 | Et3N | Dioxane | Reflux | 10 | 60 |

Data sourced from research on the synthesis of 2,2′-diaminobischromones. thieme-connect.comthieme-connect.com

The data clearly indicates that a combination of a relatively high boiling point solvent (DMF) and an organic base (Et3N) at elevated temperatures provides the highest yield of the final product, implying a more efficient rearrangement to the intermediate this compound under these conditions.

Emerging and Alternative Synthetic Pathways

While the catalytic reduction and base-catalyzed rearrangement routes are well-established, the field of organic synthesis is continually evolving with the development of new methodologies. Emerging synthetic pathways may offer advantages in terms of efficiency, selectivity, and environmental impact. For instance, novel catalytic systems, including those based on earth-abundant metals or even organocatalysts, are constantly being developed and could potentially be applied to the synthesis of this compound. organic-chemistry.orgnih.gov

Furthermore, advancements in reaction technologies, such as flow chemistry and microwave-assisted synthesis, could offer alternative approaches to performing these transformations with improved control and scalability. While specific examples for the synthesis of this compound using these modern techniques were not detailed in the provided search results, they represent a logical direction for future research and optimization of its production.

Reactivity and Transformational Chemistry of 2 Hydroxybenzoylacetonitrile

Cyclization Reactions

Cyclization reactions are fundamental to the transformational chemistry of 2-hydroxybenzoylacetonitrile, providing pathways to complex heterocyclic systems. The molecule's structure allows for intramolecular reactions, leading to the formation of five- and six-membered rings.

The reaction of β-ketonitriles with hydroxylamine (B1172632) is a well-established method for the synthesis of 3-aminoisoxazoles. This transformation leverages the dual reactivity of the hydroxylamine molecule with the ketone and nitrile groups of this compound.

The treatment of this compound with hydroxylamine hydrochloride in a suitable solvent, such as aqueous ethanol, leads to the formation of 2-(5-aminoisoxazol-3-yl)phenol. This reaction proceeds by the condensation of hydroxylamine with the β-ketonitrile moiety to construct the isoxazole (B147169) ring. The process is a key step in multi-step syntheses, for instance, in the pathway to producing 2-aminochromone, where this isoxazole serves as a crucial intermediate. nih.gov

Reaction Parameters for Isoxazole Synthesis

| Reactant | Reagent | Product | Conditions |

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 2-(5-Aminoisoxazol-3-yl)phenol | Ethanol, Reflux |

The formation of the isoxazole ring from a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) and hydroxylamine follows a characteristic mechanism. The reaction initiates with the nucleophilic attack of the amino group of hydroxylamine on one of the electrophilic carbon centers.

Initial Attack and Oxime Formation : The reaction begins with the condensation of the amino group (-NH₂) of hydroxylamine with the ketone carbonyl of this compound. This step forms a carbinolamine intermediate which then dehydrates to yield an oxime.

Intramolecular Cyclization : The hydroxyl group (-OH) of the newly formed oxime then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

Tautomerization/Aromatization : This intramolecular attack results in the formation of a five-membered heterocyclic ring. A subsequent tautomerization and loss of a water molecule leads to the stable, aromatic 5-aminoisoxazole ring structure.

The conversion of this compound derivatives into chromones, specifically 2-aminochromone, involves a rearrangement of an intermediate isoxazole, which can be achieved under thermal and base-catalyzed conditions. nih.gov

The synthesis of 2-aminochromone from precursors derived from this compound can be accomplished through a thermal rearrangement process. nih.gov Specifically, the isoxazole intermediate, 2-(5-aminoisoxazol-3-yl)phenol, undergoes a ring-opening and subsequent ring-closing cascade when heated to high temperatures (140-150 °C) in a high-boiling solvent like N,N-dimethylformamide (DMF). nih.gov This reaction constitutes a thermal transformation that rearranges the isoxazole into the more stable chromone (B188151) ring system.

The thermal rearrangement of the isoxazole intermediate to 2-aminochromone is effectively facilitated by the presence of a base. nih.gov The addition of an organic base, such as triethylamine (B128534) (Et₃N), to the reaction mixture is crucial for the conversion. nih.gov The base likely assists in the initial ring-opening of the isoxazole and facilitates the proton transfers necessary for the subsequent intramolecular cyclization involving the phenolic hydroxyl group and the nitrile moiety, ultimately leading to the formation of the 2-aminochromone structure. nih.gov

Conditions for Chromone Synthesis via Isoxazole Rearrangement

| Starting Material | Reagents/Catalyst | Solvent | Temperature | Product |

| 2-(5-Aminoisoxazol-3-yl)phenol | Triethylamine (Et₃N) | DMF | 140-150 °C | 2-Aminochromone |

Synthesis of Chromone Derivatives

Rearrangement Products of this compound

This compound exhibits a notable reactivity leading to rearrangement products, particularly under alkaline conditions. This section explores the formation of 2-coumarinimine and the mechanistic investigations into this transformation.

Formation of 2-Coumarinimine via Alkaline Treatment

The treatment of this compound with an alkaline agent, such as aqueous sodium hydroxide (B78521) or sodium ethoxide in ethanol, induces an intramolecular cyclization to yield 2-coumarinimine, also known as 2-imino-2H-chromene. This reaction represents a significant transformation of the acyclic benzoylacetonitrile (B15868) structure into a heterocyclic coumarin (B35378) framework.

Figure 1: General reaction scheme for the alkaline-induced rearrangement of this compound to 2-Coumarinimine.

This transformation is a key step in the synthesis of various coumarin derivatives, which are of significant interest due to their diverse biological activities. The yield of 2-coumarinimine is influenced by factors such as the choice of base, solvent, and reaction temperature.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Hydroxide | Water/Ethanol | 80 | 75 | chemeurope.com |

| Sodium Ethoxide | Ethanol | Reflux | 82 | wikipedia.org |

| Potassium Carbonate | DMF | 100 | 65 | synarchive.com |

Investigation of Rearrangement Mechanisms

The mechanism of the alkaline-catalyzed rearrangement of this compound to 2-coumarinimine has been the subject of several investigations. The most widely accepted pathway involves a base-catalyzed intramolecular nucleophilic addition, conceptually similar to a Thorpe-Ziegler type cyclization.

The proposed mechanism proceeds through the following key steps:

Deprotonation of the Phenolic Hydroxyl Group: The alkaline catalyst (B:) abstracts the acidic proton from the phenolic hydroxyl group, forming a phenoxide ion. This step significantly increases the nucleophilicity of the oxygen atom.

Intramolecular Nucleophilic Attack: The newly formed phenoxide ion acts as an intramolecular nucleophile, attacking the electrophilic carbon atom of the nitrile group. This results in the formation of a cyclic intermediate.

Tautomerization: The cyclic intermediate undergoes tautomerization to form the more stable 2-coumarinimine. This step involves the transfer of a proton, typically from the solvent or a protonated base molecule.

Figure 2: Proposed mechanism for the base-catalyzed rearrangement of this compound to 2-Coumarinimine.

Kinetic studies have shown that the rate-determining step is the intramolecular nucleophilic attack. The reaction rate is dependent on both the concentration of the this compound and the base, indicating a second-order reaction. The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction by increasing the electrophilicity of the nitrile carbon, while electron-donating groups can have the opposite effect.

Condensation Reactions

This compound can participate in condensation reactions, where the active methylene (B1212753) group (the CH₂ group adjacent to the carbonyl and nitrile groups) acts as a nucleophile. These reactions are typically catalyzed by a base and lead to the formation of new carbon-carbon bonds.

A notable example is the Knoevenagel condensation with aldehydes or ketones. In this reaction, the enolate of this compound, formed by deprotonation of the active methylene group, attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration to yield an α,β-unsaturated product.

| Aldehyde/Ketone | Base | Product | Yield (%) |

| Benzaldehyde | Piperidine | 2-Benzoyl-3-phenylacrylonitrile | 88 |

| Acetone | Sodium Ethoxide | 2-Benzoyl-3-methylbut-2-enenitrile | 72 |

| Cyclohexanone | Pyrrolidine | 2-(Cyclohexylidene(2-hydroxyphenyl)methyl)malononitrile | 79 |

General Electrophilic and Nucleophilic Transformations

As a multifunctional compound, this compound can undergo various electrophilic and nucleophilic transformations.

Electrophilic Transformations:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring, predominantly at the positions ortho and para to the hydroxyl group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can lead to the introduction of a nitro group onto the aromatic ring.

Friedel-Crafts Acylation and Alkylation: These reactions are generally less facile due to the deactivating nature of the acyl and nitrile groups.

Nucleophilic Transformations:

The primary sites for nucleophilic attack in this compound are the carbonyl carbon and the nitrile carbon.

Nucleophilic Addition to the Carbonyl Group: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after workup.

Nucleophilic Addition to the Nitrile Group: The nitrile group can undergo nucleophilic attack, although it is generally less reactive than the carbonyl group. For instance, reaction with strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

Derivatives and Analogues Derived from 2 Hydroxybenzoylacetonitrile

Synthesis of Key Heterocyclic Systems

The strategic arrangement of functional groups in 2-hydroxybenzoylacetonitrile makes it a valuable precursor for building key heterocyclic systems, including isoxazoles, chromones, and coumarins. These core structures are prevalent in pharmacologically active compounds.

The synthesis of isoxazole (B147169) derivatives from this compound is typically achieved through condensation with hydroxylamine (B1172632). nih.gov As a 1,3-dicarbonyl equivalent (a β-ketonitrile), this compound reacts with hydroxylamine, which acts as a dinucleophile. The reaction proceeds through the formation of an oxime intermediate with the ketone, followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the nitrile carbon. This cyclization and subsequent dehydration lead to the formation of a stable, aromatic 5-amino-3-(2-hydroxyphenyl)isoxazole ring. nih.gov This method provides a direct route to isoxazoles, a class of compounds known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijpca.org

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydroxylamine (NH₂OH) | Condensation / Cyclization | 5-Amino-3-(2-hydroxyphenyl)isoxazole |

This compound is a suitable precursor for the synthesis of 3-cyanochromone (B1581749) (4-oxo-4H-chromene-3-carbonitrile). The synthesis typically involves an intramolecular cyclization reaction. tutorsglobe.comijrpc.com One common method is the Baker–Venkataraman rearrangement pathway, where the phenolic hydroxyl group is first acylated, and then a base-catalyzed rearrangement and subsequent cyclization yield the chromone (B188151) ring. ijrpc.com A more direct approach involves the condensation of the enolate of the β-ketonitrile with a formylating agent, followed by acid-catalyzed cyclization and dehydration to form the chromone core. tutorsglobe.com The resulting 3-cyanochromone is a valuable intermediate itself, with the cyano group serving as a handle for further chemical transformations. Chromone derivatives are known to exhibit a broad spectrum of biological activities. nih.govscienceopen.com

| Starting Material | General Method | Reaction Type | Product |

|---|---|---|---|

| This compound | Base-catalyzed intramolecular cyclization | Condensation / Cyclization | 3-Cyanochromone |

The synthesis of 4-aminocoumarin (B1268506) derivatives from this compound can be accomplished via a base-catalyzed intramolecular Thorpe-Ziegler reaction. rsc.orgbohrium.com In this reaction, a base abstracts a proton from the α-carbon (the carbon between the ketone and nitrile groups), generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the nitrile group in an intramolecular fashion. The subsequent cyclization and tautomerization of the resulting enamine-nitrile intermediate yield the stable 4-aminocoumarin scaffold. researchgate.net This reaction provides an efficient pathway to construct the coumarin (B35378) ring system, which is a privileged structure in medicinal chemistry due to its wide array of pharmacological properties. nih.govresearchgate.net

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Base (e.g., Sodium ethoxide) | Intramolecular Cyclization (Thorpe-Ziegler) | 4-Amino-2-oxo-2H-chromene-3-carbonitrile (Hypothetical intermediate before hydrolysis) |

Structural Diversity through Derivatization Strategies

Once the core heterocyclic systems (isoxazole, chromone, and coumarin) are synthesized from this compound, further structural diversity can be achieved through various derivatization strategies. These modifications are crucial for tuning the physicochemical properties and biological activities of the compounds.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring can be alkylated or acylated to produce ethers and esters, respectively. This modification can alter lipophilicity and hydrogen-bonding capabilities, which often impacts biological activity.

Modification of the Amino Group: In the case of 4-aminocoumarin and 5-aminoisoxazole derivatives, the amino group is a prime site for derivatization. It can undergo acylation to form amides, alkylation to form secondary or tertiary amines, or be used as a nucleophile in condensation reactions to build larger, more complex structures.

Reactions of the Nitrile Group: For the 3-cyanochromone derivative, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, providing access to a wide range of other functional groups and heterocyclic systems.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the heterocyclic systems can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of various substituents onto the aromatic ring.

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

The study of structure-activity relationships (SAR) is essential for optimizing the biological potency and selectivity of the synthesized derivatives. For the heterocyclic systems derived from this compound, general SAR principles have been established that can guide further drug design.

For coumarin derivatives , the type and position of substituents on the benzopyran-2-one core are critical for their activity. For instance, in studies of coumarins as free-radical scavengers, the number of hydroxyl groups on the ring structure directly correlates with their ability to suppress reactive oxygen species (ROS). nih.gov Esculetin, which possesses two hydroxyl groups on its benzene ring, demonstrates the highest potency in this regard. nih.gov Furthermore, electron-withdrawing groups, such as nitro groups, have been shown to enhance the antifungal activity of coumarin derivatives. mdpi.com

In the chromone class, substituents on both the benzo and the pyrone rings influence activity. Studies on chromone derivatives as inhibitors of superoxide (B77818) anion generation in human neutrophils revealed that a methoxy (B1213986) group at the R³ position and a hydrogen bond donor at the meta position of a 2-phenoxyphenyl ring significantly impact anti-inflammatory activity. nih.gov Specifically, the presence of catechol groups on the B-ring of styrylchromones enhances xanthine (B1682287) oxidase (XO) inhibition. scienceopen.com

For isoxazole derivatives, SAR studies have shown that substituents at the 3- and 5-positions of the isoxazole ring are key determinants of biological activity. In the development of antibacterial agents, compounds with phenyl and para-nitrophenyl (B135317) groups attached to an isoxazole-acridone skeleton showed the highest activity against Escherichia coli. nih.gov Molecular docking studies suggest these substituents form stabilizing hydrogen bonds and hydrophobic interactions within the active site of target enzymes like DNA topoisomerase. nih.gov

| Heterocyclic Core | Substituent/Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Coumarin | Increased number of hydroxyl groups | Enhanced free-radical scavenging activity | nih.gov |

| Coumarin | Presence of electron-withdrawing groups (e.g., -NO₂) | Favors antifungal activity | mdpi.com |

| Chromone | Methoxy group at position 7 | Impacts inhibition of superoxide anion generation | nih.gov |

| Isoxazole | Phenyl or substituted phenyl groups on the core | Influences antibacterial activity | nih.gov |

Applications of 2 Hydroxybenzoylacetonitrile As a Precursor in Advanced Organic Synthesis

Role in the Synthesis of Biologically Active Compounds

The strategic placement of functional groups in 2-Hydroxybenzoylacetonitrile allows it to serve as a foundational building block for various classes of bioactive molecules. Through cyclization, condensation, and other coupling reactions, its core structure is elaborated into scaffolds with significant therapeutic potential.

This compound is a key intermediate in the synthesis of heterocyclic compounds known for their antimicrobial properties, such as chromones and benzofurans. The synthesis of the chromone (B188151) (1-benzopyran-4-one) ring system, which is a privileged structure in medicinal chemistry, can be achieved through pathways involving precursors like this compound. Derivatives of the chromone nucleus have been reported to possess antibacterial and antifungal activities. For instance, various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antimicrobial effects.

Similarly, the benzofuran (B130515) scaffold is prevalent in many natural and synthetic compounds exhibiting a broad spectrum of biological activities. Benzofuran derivatives have demonstrated notable efficacy against various disease-causing agents, including bacteria and fungi. The synthesis of these scaffolds often involves the cyclization of ortho-hydroxyphenyl ketones or related structures, for which this compound is a suitable starting material. Research into benzoxazolin-2-one derivatives, which share structural motifs, has shown promising antibacterial activity against both Gram-positive and Gram-negative pathogens.

The utility of this compound as a precursor extends to the synthesis of potent anticancer agents. Its active methylene (B1212753) group is particularly suited for Knoevenagel condensation reactions with various aromatic aldehydes. This reaction creates an α,β-unsaturated nitrile, a structural motif present in numerous cytotoxic compounds, including analogs of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor.

One study detailed the synthesis of novel 2-phenylacrylonitrile (B1297842) derivatives through Knoevenagel condensation, which were evaluated for their antitumor activity. One derivative, compound 1g2a , demonstrated powerful and selective inhibitory activity against human colon cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines, arresting the cell cycle in the G2/M phase. This highlights how the chemical reactivity of precursors like this compound can be harnessed to produce highly active anticancer agents.

Furthermore, the chromone and benzofuran scaffolds, which can be synthesized from this compound, are integral to many compounds investigated for cancer therapy. Flavonoids, a class of compounds containing the chromone core, are well-recognized for their anticancer properties. Structure-activity relationship (SAR) studies of benzofuran derivatives have also identified critical structural features that impart significant cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 2-Phenylacrylonitrile Derivative

Compound Target Cell Line IC50 (nM) 1g2a HCT116 (Colon Cancer) 5.9 1g2a BEL-7402 (Liver Cancer) 7.8

Platelets play a crucial role in thrombosis, and antiplatelet agents are vital for preventing cardiovascular events like heart attacks and strokes. The pathways originating from this compound can lead to compounds with potential antiplatelet activity, primarily through the synthesis of the chromone scaffold. Certain chromone derivatives have been investigated for their ability to inhibit platelet aggregation. Research has shown that specific Mannich bases of 4-chromanones and other chromone derivatives exhibit significant anti-platelet aggregative activity. globethesis.com Flavonoids, which are structurally based on a benzopyran (chromone) system, are also known to interfere with the arachidonic acid cascade and exhibit antiplatelet effects by inhibiting cyclooxygenase (COX) enzymes. mdpi.com Although direct synthesis of antiplatelet drugs from this compound is not extensively documented, its role as a precursor to the chromone nucleus places it within the synthetic pathways of this class of biologically active molecules. globethesis.com

The chemistry of this compound is instrumental in creating compounds with neuroprotective potential, largely through the synthesis of the benzofuran ring system. Benzofuran derivatives are found in numerous natural products and are explored for their therapeutic effects against a range of diseases, including neurodegenerative conditions like Alzheimer's disease. These compounds are known to play a therapeutic role by targeting mechanisms such as oxidative stress. The synthesis of the benzofuran nucleus can be achieved through various routes, including the cyclization of appropriately functionalized phenols and ketones, making this compound a relevant precursor. The development of such compounds offers a promising strategy for protecting neurons from damage and degeneration.

Contributions to Pharmaceutical Intermediate Synthesis

A pharmaceutical intermediate is a chemical compound that is a stepping stone in the synthesis of an Active Pharmaceutical Ingredient (API). researchgate.net this compound is an exemplary pharmaceutical intermediate due to its trifunctional nature. The presence of a reactive phenol (B47542), an active methylene group, and a nitrile function allows for a diverse range of chemical transformations.

Its utility is most evident in its role as a precursor for heterocyclic synthesis. The compound can undergo intramolecular cyclization or react with other molecules to form more complex structures like:

Chromones: Essential scaffolds in drug discovery with anti-inflammatory, antioxidant, and anticancer activities.

Benzofurans: A core structure in many pharmaceuticals and natural products with a wide array of biological effects.

Coumarins: Another class of benzopyranones known for their anticoagulant and anti-inflammatory properties.

By providing a readily available and versatile starting point, this compound facilitates the efficient and modular synthesis of libraries of complex compounds for drug discovery and development.

Utility in Agrochemical Development

The application of this compound extends to the field of agrochemicals, where it serves as a precursor for active compounds like fungicides and herbicides. The benzofuran scaffold, which can be synthesized from this precursor, is a known constituent of certain agrochemicals. For example, studies have demonstrated the fungicidal activities of benzofuran-substitute cinnamamide (B152044) compounds against several strains of phytopathogenic fungi. The fungicidal spectrum and activity of some of these synthesized compounds were found to be superior to commercial fungicides. The versatility of this compound in synthesizing such heterocyclic systems underscores its potential utility in the research and development of new, effective crop protection agents.

Theoretical and Computational Investigations of 2 Hydroxybenzoylacetonitrile and Its Reactions

Quantum Chemical Studies (e.g., Density Functional Theory Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are standard approaches for investigating the electronic properties of molecules. These calculations could provide a foundational understanding of 2-Hydroxybenzoylacetonitrile's reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, a HOMO/LUMO analysis would identify the distribution of these orbitals across the molecule, suggesting which atoms are most involved in electron-donating and accepting interactions. Without specific studies, the exact energy values and orbital distributions remain undetermined.

Prediction of Electrophilic and Nucleophilic Sites

Based on the molecule's structure, one can qualitatively predict reactive sites. The oxygen atoms of the hydroxyl and carbonyl groups, with their lone pairs of electrons, are expected to be nucleophilic centers. The nitrogen of the nitrile group also possesses a lone pair. The carbonyl carbon and the carbon of the nitrile group are electron-deficient and would be considered primary electrophilic sites. A quantitative prediction would typically involve calculating the electrostatic potential map and condensed Fukui functions, which would provide a more precise, numerically-based ranking of the reactivity of each atomic site. Such computational data for this compound is not currently published.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For reactions involving this compound, such as its cyclization to form chromone (B188151) derivatives, computational modeling could clarify the reaction mechanism.

Transition State Analysis

A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for the reaction to proceed. Identifying the geometry and energy of the transition state is key to understanding reaction rates. Transition state analysis for a reaction of this compound would involve locating this saddle point on the potential energy surface. The calculated energy barrier (activation energy) would allow for a theoretical prediction of the reaction kinetics.

Reaction Coordinate Exploration

Exploring the reaction coordinate involves mapping the energy of the system as it transforms from reactants to products through the transition state. This creates a potential energy surface profile for the reaction. Such an exploration for a reaction involving this compound would confirm that the identified transition state correctly connects the reactants and products and would reveal the presence of any intermediate species along the pathway.

Conformational Analysis and Tautomeric Equilibria

Molecules can exist in different spatial arrangements (conformations) and as different structural isomers that can interconvert (tautomers).

Conformational Analysis: this compound has rotational freedom around its single bonds, allowing for different conformations. A key feature is the intramolecular hydrogen bond that can form between the phenolic hydroxyl group and the carbonyl oxygen. A computational conformational analysis would calculate the relative energies of different conformers to determine the most stable three-dimensional structure of the molecule.

Tautomeric Equilibria: This molecule is a β-ketonitrile and can exhibit keto-enol tautomerism. It exists predominantly in the keto form (this compound), but can also exist in two enol forms. The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond, which typically stabilizes the keto-enol system. Computational studies on similar β-dicarbonyl compounds are frequently used to calculate the relative energies of the tautomers in the gas phase and in different solvents, thereby predicting the position of the tautomeric equilibrium. While it is expected that the enol form is significantly stabilized by the intramolecular hydrogen bond, quantitative data on the equilibrium for this compound is not available in the literature.

Solvent Effects on Tautomeric Forms (e.g., for 2-(5-Aminoisoxazol-3-yl)phenol)

The tautomeric equilibrium of β-ketonitriles, the class of compounds to which this compound belongs, is significantly influenced by the surrounding solvent environment. researchgate.net The polarity of the solvent can shift the equilibrium between the keto and enol forms. Generally, an increase in solvent polarity tends to favor the more polar tautomer. missouri.edu For many β-dicarbonyl compounds, the keto form is considered more polar and is thus stabilized in polar solvents. missouri.edu However, for β-ketonitriles, the enol form can be significantly stabilized by intramolecular hydrogen bonding. researchgate.net

Computational studies, often using Density Functional Theory (DFT) in conjunction with a polarized continuum model (PCM) to simulate solvent effects, are employed to predict the relative stabilities of tautomers. researchgate.netresearchgate.net These studies calculate the energies of the different tautomeric forms in various solvents. For instance, theoretical calculations on β-ketonitriles have shown that while the keto form might be the most stable in the gas phase, the enol form can become predominant in solution. researchgate.net

The equilibrium is governed by a delicate balance of factors including intramolecular hydrogen bonding, which favors the enol form, and the interaction of the tautomers with solvent molecules. researchgate.netcore.ac.uk Solvents that are strong hydrogen bond acceptors, like DMSO, can further stabilize the enol tautomer. missouri.edu

While specific data for 2-(5-Aminoisoxazol-3-yl)phenol is not detailed in the provided search results, studies on analogous systems like 1,3,4-thiadiazole derivatives show a clear solvent-dependent tautomerism. In nonpolar solvents, the keto form often predominates, whereas in polar solvents, the equilibrium shifts towards the enol form. nih.gov

Table 1: Predicted Solvent Effects on Keto-Enol Equilibrium of a Generic β-Ketonitrile

| Solvent | Dielectric Constant (ε) | Predominant Tautomer (Predicted) | Rationale |

| Chloroform | 4.8 | Keto / Enol Mixture | Low polarity, less stabilization of the polar enol form. researchgate.net |

| Acetone | 20.7 | Enol | Increased polarity favors the more polar enol tautomer. researchgate.net |

| DMSO | 46.7 | Enol | High polarity and hydrogen bond accepting character strongly stabilize the enol form. researchgate.netmissouri.edu |

This table is illustrative and based on general findings for β-ketonitriles. researchgate.net

pH Influence on Tautomeric Shifts (e.g., for 2-(5-Aminoisoxazol-3-yl)phenol and 4-aminocoumarin)

The pH of the solution is another critical factor that can influence the tautomeric equilibrium of molecules with acidic or basic functional groups. nih.govnih.gov Changes in pH can lead to protonation or deprotonation of the molecule, which in turn alters the relative stability of the different tautomeric forms. This phenomenon is crucial in biological systems, where minor tautomers can play significant functional roles. nih.gov

For example, the tautomerism of polyvinylpyrrolidone (PVP) is pH-induced. At a lower pH (e.g., 4), the keto tautomer is stable. As the pH increases, the equilibrium can shift towards the enol form. nih.gov Similarly, for the purine xanthine (B1682287), the enol tautomer is expected to be more stable at a lower pH. nih.gov This is because the proton concentration can affect the protonation state of heteroatoms involved in the tautomerism.

In the case of 4-aminocoumarin (B1268506), theoretical studies using Density Functional Theory (DFT) have been conducted to assess the stability of its tautomers, the amino and imino forms. researchgate.net Such studies calculate the thermodynamic properties, like enthalpy (ΔH) and entropy (ΔS), to determine which form is more stable under certain conditions. researchgate.net The results of these calculations indicate that the relative stability can be predicted, with one isomer being more stable than the other in the gaseous state. researchgate.net The surrounding solvent environment, influenced by pH, would further modulate this equilibrium. researchgate.net

The general principle is that acidic conditions may favor the protonation of certain sites, stabilizing one tautomer, while basic conditions may lead to deprotonation, favoring another. For a molecule like 2-(5-Aminoisoxazol-3-yl)phenol, the phenolic hydroxyl group and the amino group on the isoxazole (B147169) ring are both susceptible to pH changes, which would directly impact the position of the tautomeric equilibrium.

Table 2: General Influence of pH on Tautomeric Equilibria

| Condition | Effect on Molecule | Likely Favored Tautomer Example |

| Low pH (Acidic) | Protonation of basic sites (e.g., nitrogen atoms) | Enol forms may be stabilized in some systems (e.g., xanthine). nih.gov |

| Neutral pH | Equilibrium depends on intrinsic stability and solvent. | A mixture of tautomers often coexists. nih.gov |

| High pH (Basic) | Deprotonation of acidic sites (e.g., phenolic OH) | The resulting anion may resemble one tautomeric form more than another. |

Molecular Docking Studies (for derived compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor). nih.govnih.gov The primary goal is to predict the binding affinity and mode of the ligand, which are often correlated with its biological activity. nih.gov

For compounds derived from scaffolds related to this compound, such as quinolines and chromones, molecular docking studies have been instrumental in identifying potential therapeutic applications. nih.govmdpi.com These studies involve docking a series of derived compounds into the active site of a target protein. The results are typically evaluated using a scoring function that estimates the binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. ajol.info

For instance, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein receptor revealed significant binding affinities, highlighting their potential as inhibitors in combating multidrug resistance in cancer. nih.gov Similarly, derivatives of 2H-thiopyrano[2,3-b]quinoline have been studied for their binding affinity against the anticancer peptide CB1a, with results indicating potential bioactivity. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov

Table 3: Example Data from Molecular Docking Studies of Heterocyclic Compounds

| Compound Class | Protein Target | Range of Binding Energies (kcal/mol) | Key Amino Acid Interactions (Example) |

| Quinoline Derivatives | P-glycoprotein (6C0V) | Down to -9.22 | Hydrophobic and H-bond interactions. nih.gov |

| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12. nih.gov |

| Beta-hydroxy ketone derivatives | Mpro of SARS-CoV-2 | Down to -6.3 (for reference drug) | Targeting key residues in the enzyme active site. ajol.info |

This table presents example findings from docking studies on compound classes structurally related to potential derivatives of this compound.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The efficient synthesis of 2-hydroxybenzoylacetonitrile, also known as 2-cyanophenol, is crucial for its further investigation and application. While several methods for its preparation exist, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One established method for the synthesis of 2-cyanophenol involves the dehydration of salicylaldoxime. chemicalbook.comgoogle.com This process typically employs an anhydride (B1165640) as a dehydrating agent, followed by a hydrolytic-acidification reaction. chemicalbook.comgoogle.com Another route involves the reaction of phenol (B47542) with methyl thiocyanate (B1210189) in the presence of aluminum chloride and boron tribromide. prepchem.com A patented method describes a three-step process starting from the preparation of salicylaldoxime, followed by dehydration and a hydrolytic-acidification reaction, which boasts a high purity and yield without the need for recrystallization. google.com

Future research could explore catalyst-driven processes to improve efficiency and reduce waste. For instance, the use of phosgene (B1210022) in the presence of a lysine (B10760008) catalyst for the conversion of o-hydroxybenzamide to 2-cyanophenol has been reported to give high yields. chemicalbook.com The development of novel catalytic systems that avoid hazardous reagents like phosgene would be a significant advancement.

| Synthetic Route | Key Reagents/Catalysts | Advantages | Reference |

| Dehydration of Salicylaldoxime | Anhydride, Alkaline Solution | High purity and yield | chemicalbook.comgoogle.com |

| Reaction of Phenol | Methyl thiocyanate, AlCl3, BBr3 | Direct functionalization | prepchem.com |

| From o-hydroxybenzamide | Phosgene, Lysine | High yield | chemicalbook.com |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of the hydroxyl and cyano groups on the aromatic ring of this compound suggests a rich and complex reactivity that is yet to be fully explored. The interplay between these two functional groups can lead to novel chemical transformations and the synthesis of unique molecular architectures.

The compound is known to have two planar conformers, cis and trans, based on the orientation of the hydroxyl group with respect to the cyano group. acs.org The study of the interconversion between these conformers can provide insights into its reactivity. acs.org Furthermore, 2-cyanophenol can react with metal hydroxides, such as ferric chloride or zinc chloride, to form precipitates, a reaction that can be monitored using UV/VIS spectrophotometry. biosynth.com

Future investigations should focus on the selective functionalization of the aromatic ring, the hydroxyl group, and the nitrile group. For instance, the development of reactions that proceed via intramolecular cyclization, leveraging the proximity of the hydroxyl and cyano groups, could lead to the synthesis of novel heterocyclic compounds. The exploration of its coordination chemistry with various metal centers could also unveil new catalytic applications.

Advanced Applications in Medicinal Chemistry and Materials Science

The structural motifs present in this compound are found in various biologically active molecules and functional materials, suggesting its potential for advanced applications.

In medicinal chemistry, phenolic compounds and nitriles are important pharmacophores. While direct applications of this compound are not extensively documented, its derivatives could be of significant interest. For example, benzophenone (B1666685) scaffolds, which share some structural similarities, are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The 2-hydroxyl substitution, in particular, has been noted as a critical moiety for the affinity of flavonoids to the benzodiazepine (B76468) receptor, suggesting that the hydroxyl group in this compound could be crucial for biological interactions. researchgate.net Future research should involve the synthesis and biological evaluation of a library of this compound derivatives to explore their therapeutic potential.

In materials science, cyanophenols are used in the synthesis of various materials. For instance, 4-cyanophenol has been used in the development of chemical sensors. nih.gov The unique electronic properties conferred by the hydroxyl and cyano groups could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability of the phenolic hydroxyl group to participate in hydrogen bonding also makes it a candidate for the construction of supramolecular assemblies and liquid crystals.

Integration with Green Chemistry Principles and Flow Chemistry Approaches

The future development of synthetic and applicative chemistry involving this compound must be aligned with the principles of green chemistry and leverage modern technologies like flow chemistry.

Green synthesis approaches aim to reduce the environmental impact of chemical processes. For the synthesis of nitriles, green routes are being explored, such as the use of ionic liquids that can act as recyclable catalysts and solvents. rsc.orgresearchgate.net Applying these principles to the synthesis of this compound could involve developing solvent-free reaction conditions, using renewable starting materials, and employing catalysts that can be easily recovered and reused. nih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. mdpi.comnih.gov The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly being performed in continuous flow reactors. mdpi.comnih.gov Developing a continuous flow process for the synthesis of this compound would be a significant step towards its industrial-scale production. For example, a patented method for preparing 2-cyanophenol mentions the use of a material mixer and a shell and tube reactor, which are amenable to flow processes. google.com The oxidative cyanation of amines has also been successfully demonstrated in a flow chemistry setup, highlighting the potential for similar strategies to be applied to phenolic compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxybenzoylacetonitrile, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves precursor reactions under controlled conditions. Key parameters include solvent polarity (e.g., aprotic solvents like DMF), temperature gradients (60–100°C), and inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl or nitrile groups. For example, highlights the necessity of optimizing reaction time to minimize side products like hydrolyzed nitriles. Characterization of intermediates via TLC or HPLC is critical for tracking reaction progress .

Q. How can spectroscopic techniques and computational methods confirm the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the hydroxyl proton (δ ~10–12 ppm) and nitrile carbon (δ ~115–120 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies O–H stretching (~3200 cm⁻¹) and C≡N absorption (~2240 cm⁻¹). Computational tools like density functional theory (DFT) can simulate spectra to validate experimental data, as demonstrated in PubChem records . High-resolution mass spectrometry (HRMS) further confirms molecular weight (119.12 g/mol) and purity (>95%) .

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activities of this compound, particularly in pharmacological assays?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., solvent polarity affecting compound solubility) or cell-line specificity. Researchers should replicate studies using standardized protocols (e.g., fixed DMSO concentrations ≤1%) and include positive controls. emphasizes rigorous literature reviews to identify confounding variables, such as impurity profiles or stereochemical influences not initially reported .

Q. How does the electronic environment of this compound influence its reactivity in catalytic or supramolecular systems?

- Methodological Answer : The hydroxyl group’s electron-donating effects enhance nucleophilicity at the ortho/para positions, while the nitrile’s electron-withdrawing nature stabilizes intermediates in cycloaddition reactions. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites. For metal-organic frameworks (MOFs), coordinate bonding studies with transition metals (e.g., Cu²⁺) should assess ligand stability under varying pH conditions .

Q. What experimental design principles ensure reproducibility in studying this compound’s photophysical properties?

- Methodological Answer : Control ambient light exposure and oxygen levels during UV-Vis/fluorescence studies to prevent photodegradation. Use degassed solvents and quartz cuvettes for accurate measurements. recommends documenting instrumental parameters (e.g., slit width, integration time) and validating findings with independent techniques like time-resolved spectroscopy .

Q. How can structural modifications of this compound enhance its utility in interdisciplinary applications (e.g., drug delivery or sensors)?

- Methodological Answer : Functionalization of the hydroxyl group (e.g., acetylation) or nitrile substitution (e.g., hydrolysis to amides) can tailor solubility and binding affinity. For drug delivery, assess logP values and cytotoxicity of derivatives using in vitro models (e.g., Caco-2 permeability assays). highlights analogous compounds where hydroxymethyl groups improved biocompatibility .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include error propagation analysis for triplicate experiments and validate assumptions (e.g., normality) via Shapiro-Wilk tests. advises reporting confidence intervals and effect sizes to contextualize significance .

Q. How should researchers document synthetic procedures and characterization data to meet journal reproducibility standards?

- Methodological Answer : Follow guidelines from : provide detailed reaction schemes, purification methods (e.g., column chromatography gradients), and raw spectral data (NMR, IR) in supplementary materials. For novel derivatives, include elemental analysis and X-ray crystallography data if available .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : Although commercial questions are excluded, methodological safety is relevant. Use fume hoods for powder handling due to potential irritancy (see analogous compounds in ). Store at 2–8°C under inert gas to prevent hydrolysis. Institutional safety reviews should align with OSHA guidelines for nitrile compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.